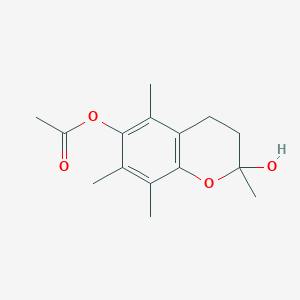

6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

カタログ番号 B8401354

分子量: 264.32 g/mol

InChIキー: ASTNHKNECXYWIV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04018799

Procedure details

In a dried flask under N 2, a suspension of 47.2 g (1.10 mol) of 56 percent by weight sodium hydride in mineral oil in 1000 ml of tetrahydrofuran was stirred as 209.4 g (1.15 mol) of trimethyl phosphonoacetate was added over 2.25 hr. The white paste was stirred for 0.25 hr and then a solution of 132.2 g (0.50 mol) of (±)-6-acetoxy-2-hydroxy-2,5,7,8-tetra- methylchroman in 1000 ml of tetrahydrofuran was added over 0.50 hr. The pale yellow suspension was stirred at 23° C for 18 hours and then heated at reflux for 4.0 hours. The cooled solutions from two such reactions were stripped of solvent and worked up and dried by the procedure given in Example 1 to give a cloudy red-brown oil containing (±)-methyl-(6-acetoxy-2, 5,7,8-tetramethylchroman-2-yl) acetate. To a solution of this material in 2000 ml. of ethanol, there was added 2000 ml. of H 2 0 and 240 g. (6.0 mol.) of NaOH. The solution was stirred at 23° C. for 4 hours, washed with petroleum ether (b.p. 30°-60° C.), diluted with 6000 ml. of ice-H 2 O and acidified by the dropwise addition over 0.50 hour of 600 ml. of concentrated aqueous HCl. The solid was removed by filtration, washed with H 2 O and crystallized from ethanol-H 2 O to give (±) -(6-hydroxy-2,5,7,8- tetramethylchroman-2-yl) acetic acid as a light tan powder: m.p. 168°-171° C.

Quantity

132.2 g

Type

reactant

Reaction Step Three

Name

(±)-methyl-(6-acetoxy-2, 5,7,8-tetramethylchroman-2-yl) acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].C[O:4][C:5]([CH2:7]P(OC)(OC)=O)=[O:6].C([O:17][C:18]1[C:19]([CH3:32])=[C:20]2[C:25](=[C:26]([CH3:29])[C:27]=1[CH3:28])[O:24][C:23](O)([CH3:30])[CH2:22][CH2:21]2)(=O)C.C(OC1(C)C(C)CC2C(=C(C)C(C)=C(OC(=O)C)C=2C)O1)(=O)C.[OH-].[Na+]>O1CCCC1.C(O)C>[OH:17][C:18]1[C:19]([CH3:32])=[C:20]2[C:25](=[C:26]([CH3:29])[C:27]=1[CH3:28])[O:24][C:23]([CH2:7][C:5]([OH:4])=[O:6])([CH3:30])[CH2:22][CH2:21]2 |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

209.4 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)CP(=O)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

132.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

(±)-methyl-(6-acetoxy-2, 5,7,8-tetramethylchroman-2-yl) acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1(OC2=C(C(=C(C(=C2CC1C)C)OC(C)=O)C)C)C

|

Step Five

|

Name

|

|

|

Quantity

|

6 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The white paste was stirred for 0.25 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over 2.25 hr

|

|

Duration

|

2.25 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The pale yellow suspension was stirred at 23° C for 18 hours

|

|

Duration

|

18 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 4.0 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried by the procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a cloudy red-brown oil

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at 23° C. for 4 hours

|

|

Duration

|

4 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with petroleum ether (b.p. 30°-60° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 6000 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of ice-H 2 O and acidified by the dropwise addition over 0.50 hour of 600 ml

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H 2 O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized from ethanol-H 2 O

|

Outcomes

Product

Details

Reaction Time |

0.25 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C(=C2CCC(OC2=C(C1C)C)(C)CC(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |